Centanafadine hydrochloride
Overview
Description
- EB-1020, formerly known as developmental code name “EB-1020,” is a compound developed as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).
- Its development began with Euthymics Bioscience after they acquired DOV Pharmaceutical.
- EB-1020 inhibits the reuptake of norepinephrine, dopamine, and serotonin, with IC50 ratios of 6:38:83, respectively .
Mechanism of Action
Target of Action
Centanafadine hydrochloride primarily targets three neurotransmitter transporters: the norepinephrine transporter, the dopamine transporter, and the serotonin transporter . These transporters play crucial roles in the regulation of neurotransmission, which is essential for normal brain function .
Mode of Action
This compound acts as a reuptake inhibitor for norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the transmission of norepinephrine, dopamine, and serotonin . By inhibiting the reuptake of these neurotransmitters, this compound can potentially modulate several downstream effects related to mood, attention, and cognition .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the drug’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on neurotransmission. By increasing the availability of norepinephrine, dopamine, and serotonin in the synaptic cleft, this compound can enhance neurotransmission, potentially leading to improvements in symptoms of disorders like attention-deficit hyperactivity disorder (ADHD) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like diet and concurrent medications . Specific details about how these factors influence the action of this compound are still under investigation .
Biochemical Analysis
Biochemical Properties
Centanafadine hydrochloride interacts with various enzymes and proteins. It inhibits the reuptake of norepinephrine, dopamine, and serotonin, with an IC 50 ratio of 1:6:14, respectively . This means that it binds to the transporters of these neurotransmitters, blocking their reuptake and increasing their concentration in the synaptic cleft .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. By inhibiting the reuptake of norepinephrine, dopamine, and serotonin, it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The increased concentration of these neurotransmitters can enhance neuronal communication and modulate various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the transporters of norepinephrine, dopamine, and serotonin . By binding to these transporters, it inhibits the reuptake of these neurotransmitters, leading to their increased concentration in the synaptic cleft . This can result in enhanced neuronal communication and changes in gene expression .
Temporal Effects in Laboratory Settings
In clinical trials, this compound demonstrated statistically significant improvements in ADHD symptoms from baseline to week 6 . This suggests that the effects of this compound can change over time in laboratory settings
Metabolic Pathways
As a reuptake inhibitor of norepinephrine, dopamine, and serotonin, it likely interacts with the metabolic pathways of these neurotransmitters .
Transport and Distribution
As a reuptake inhibitor, it is likely to be transported into neurons where it can bind to neurotransmitter transporters .
Subcellular Localization
As a reuptake inhibitor, it is likely to be localized in the presynaptic neuron where it can bind to neurotransmitter transporters .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for EB-1020 are not widely available in the public domain. it is synthesized through a series of chemical steps to achieve its desired structure.
- Industrial production methods are proprietary and typically not disclosed due to commercial considerations.
Chemical Reactions Analysis
- EB-1020 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and reagents is limited.
- Major products formed from these reactions would depend on the specific reaction conditions and starting materials.
Scientific Research Applications
- EB-1020 has potential applications in various fields:
Psychiatry and Neurology: Initially developed for attention-deficit hyperactivity disorder (ADHD), it exhibits stimulant-like efficacy and good tolerability.
Neurotransmitter Modulation: Its triple reuptake inhibition affects serotonin, norepinephrine, and dopamine levels, making it relevant for mood disorders.
Neuropharmacology: Research explores its impact on neurotransmitter balance and related disorders.
Comparison with Similar Compounds
- EB-1020’s uniqueness lies in its triple reuptake inhibition profile (serotonin, norepinephrine, and dopamine).
- Similar compounds include:
Amitifadine: Also a triple reuptake inhibitor.
Bicifadine: Dual norepinephrine-dopamine reuptake inhibitor.
Dasotraline: Triple reuptake inhibitor with a longer half-life.
Properties
IUPAC Name |
(1R,5S)-1-naphthalen-2-yl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-4-12-7-13(6-5-11(12)3-1)15-8-14(15)9-16-10-15;/h1-7,14,16H,8-10H2;1H/t14-,15+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMJAJGCQUPKX-LIOBNPLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@]1(CNC2)C3=CC4=CC=CC=C4C=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923981-14-0 | |
Record name | Centanafadine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923981140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride)) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CENTANAFADINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/265DN9X85W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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